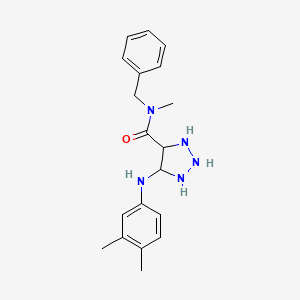
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide, also known as BMT-1, is a small molecule inhibitor that has shown potential in the field of cancer research. BMT-1 is a triazolidine derivative that has been synthesized through a multistep process involving the use of various reagents and solvents.
Mécanisme D'action
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide inhibits the interaction between Runx2 and CBP by binding to the acetyl-lysine binding site of CBP. This binding prevents Runx2 from binding to CBP, leading to a decrease in the activation of genes involved in bone metastasis.
Biochemical and Physiological Effects
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide has been shown to decrease the expression of genes involved in bone metastasis, leading to a decrease in tumor growth and metastasis in animal models. N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide has also been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide is its specificity for the Runx2-CBP interaction, which allows for targeted inhibition of this interaction. However, one limitation of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide is its relatively low potency, which may limit its effectiveness in clinical settings.
Orientations Futures
For the research on N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide include the development of more potent derivatives and the investigation of its potential use in combination with other cancer therapies. Additionally, the role of the Runx2-CBP interaction in other types of cancer should be explored to determine the potential broader applications of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide.
Méthodes De Synthèse
The synthesis of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide involves a multistep process that starts with the reaction of 3,4-dimethylaniline and benzaldehyde to form N-benzyl-3,4-dimethylaniline. This intermediate is then reacted with methyl 2-bromoacetate to form N-benzyl-5-(3,4-dimethylanilino)-2-bromoacetanilide. The bromine atom is then substituted with a triazole ring through a copper-catalyzed azide-alkyne cycloaddition reaction to form N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide.
Applications De Recherche Scientifique
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide has shown potential in the field of cancer research as a small molecule inhibitor of the protein-protein interaction between the transcription factor Runx2 and the coactivator CBP. This interaction is essential for the activation of genes involved in bone metastasis in breast and prostate cancer. N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide has been shown to inhibit the interaction between Runx2 and CBP, leading to a decrease in the expression of genes involved in bone metastasis and a decrease in tumor growth and metastasis in animal models.
Propriétés
IUPAC Name |
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-9-10-16(11-14(13)2)20-18-17(21-23-22-18)19(25)24(3)12-15-7-5-4-6-8-15/h4-11,17-18,20-23H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYRAMPASYZCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)N(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75584279 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)
![N-[(Z)-(2-chloro-4-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2758391.png)
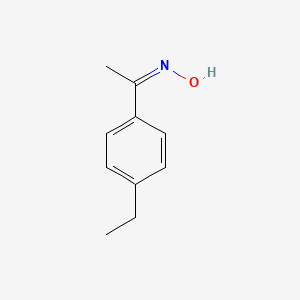
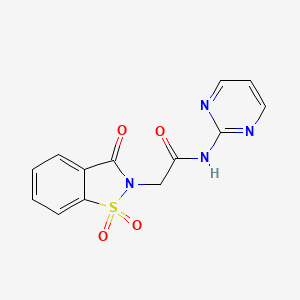
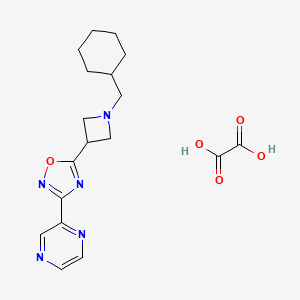
![6-chloro-N-[3-(pyridazin-3-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2758399.png)
![Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2758400.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2758401.png)

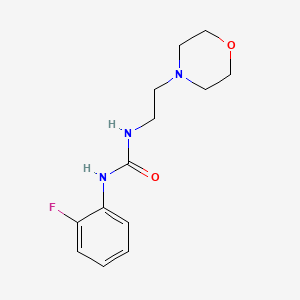
![N-(3-cyanophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2758406.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2758408.png)
![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2758410.png)
![1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide](/img/structure/B2758411.png)